molecular formula C16H21NO4 B1376797 3-Benzyl-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid CAS No. 1361114-24-0

3-Benzyl-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid

Cat. No.: B1376797
CAS No.: 1361114-24-0
M. Wt: 291.34 g/mol
InChI Key: WVDRQKQXRDXTQL-UHFFFAOYSA-N
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Description

Overview of azetidine chemistry in heterocyclic research

Azetidines constitute a fundamental class of four-membered saturated nitrogen heterocycles that have emerged as pivotal structures in modern organic synthesis and medicinal chemistry. These compounds are characterized by their considerable ring strain of approximately 25.4 kilocalories per mole, which positions them uniquely between the less stable aziridines (27.7 kilocalories per mole) and more stable five-membered pyrrolidines. The reactivity of azetidines is fundamentally driven by this ring strain, while simultaneously maintaining significantly greater stability compared to their three-membered aziridine counterparts, resulting in both facile handling properties and distinctive reactivity patterns that can be selectively triggered under appropriate reaction conditions.

The strategic importance of azetidines in heterocyclic research stems from their ability to offer rigidification and access to novel chemical space in molecular design. Specifically, the incorporation of azetidine blocks has been demonstrated to enable scaffold hopping, which can result in improved pharmacokinetic properties and enhanced metabolic stability. This unique positioning has made azetidines increasingly valuable as synthetic building blocks and as motifs in drug discovery applications.

Recent advances in azetidine chemistry have revealed remarkable developments in both synthetic methodologies and reactivity patterns. The field has witnessed significant progress in cyclization strategies, cycloaddition reactions, and transformation approaches for accessing diversely substituted azetidine derivatives. These developments have been particularly important given that the formation of four-membered rings is energetically the most unfavorable compared to three-, five-, and six-membered ring systems.

Historical development of azetidine-3-carboxylic acid derivatives

The historical development of azetidine-3-carboxylic acid derivatives represents a significant chapter in heterocyclic chemistry, with early synthetic efforts dating back to the 1970s. Initial synthetic approaches focused on the preparation of azetidine-3-carboxylic acid itself, which was recognized as a toxic mimic of proline and represented one of the most abundant azetidine-containing natural products. The early synthetic methodologies involved multi-step sequences starting from readily available precursors, with particular attention to protecting group strategies that would facilitate subsequent transformations.

A pivotal development in this field emerged through patent literature in the 1980s and 1990s, which documented systematic approaches to azetidine-3-carboxylic acid derivatives. European Patent Application Publication Number 29265 disclosed that azetidine-3-carboxylic acid and related compounds demonstrated utility as plant hybridizing agents, based on their ability to produce male sterility in plants. This discovery marked an important milestone in establishing the biological relevance of azetidine-3-carboxylic acid derivatives beyond their synthetic utility.

The synthetic methodology for accessing azetidine-3-carboxylic acid derivatives evolved significantly during this period. Early approaches involved the preparation of intermediates such as 1-benzhydrylazetidin-3-ol, which was prepared through the reaction of epichlorohydrin with benzhydrylamine. The synthetic sequence typically proceeded through conversion of the alcohol to the mesylate ester, followed by conversion to the nitrile, then to the carboxylic acid, with final removal of the protective benzhydryl moiety by hydrogenation.

However, the introduction of benzhydryl groups proved economically impractical for large-scale synthesis due to the substantial increase in molecular bulk that was ultimately removed after serving its protective function. This limitation drove the development of alternative protective strategies, leading to the exploration of less bulky protective groups such as benzyl moieties. The transition to benzyl protection involved heating aqueous mixtures of N-benzyl-3-cyanoazetidine with barium hydroxide, followed by treatment with carbon dioxide to form N-benzylazetidine-3-carboxylic acid, with subsequent removal of the protective benzyl moiety by hydrogenation.

Discovery and initial characterizations of 3-benzyl-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid

The specific compound this compound represents a sophisticated evolution in azetidine-3-carboxylic acid derivative design, incorporating both benzyl substitution at the 3-position and tert-butoxycarbonyl protection at the nitrogen atom. This compound, with the molecular formula C₁₆H₂₁NO₄ and molecular weight of 291.34 grams per mole, exemplifies the advanced protective group strategies that have become standard in modern azetidine chemistry.

The structural characterization of this compound reveals several key features that distinguish it from earlier azetidine-3-carboxylic acid derivatives. The compound incorporates a benzyl substituent at the 3-position, which provides both steric bulk and potential for further functionalization through aromatic chemistry. Simultaneously, the tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom offers superior stability under basic conditions while remaining readily removable under acidic conditions.

The International Union of Pure and Applied Chemistry nomenclature for this compound is 3-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid, reflecting the systematic naming conventions for substituted azetidine derivatives. The compound has been assigned the Chemical Abstracts Service registry number 1361114-24-0, indicating its recognition and cataloging within the chemical literature.

Spectroscopic characterization data for this compound demonstrates the typical patterns expected for substituted azetidine derivatives. The presence of both carboxylic acid and carbamate functionalities results in characteristic carbonyl stretching frequencies in infrared spectroscopy, while nuclear magnetic resonance spectroscopy reveals the distinctive chemical shift patterns associated with the constrained four-membered ring system.

Significance in heterocyclic organic chemistry research

The significance of this compound in heterocyclic organic chemistry research extends far beyond its individual synthetic utility, representing a paradigm of modern approaches to functionalizing strained ring systems. The compound embodies several key principles that have become central to contemporary heterocyclic chemistry, including the strategic use of protecting groups, the incorporation of diversifying substituents, and the development of building blocks suitable for further elaboration.

From a synthetic perspective, this compound demonstrates the evolution of azetidine chemistry toward increasingly sophisticated targets that can serve as versatile intermediates in complex molecule synthesis. The presence of multiple functional groups, including the carboxylic acid, the protected amine, and the benzylic substituent, provides numerous opportunities for further chemical transformation. This multi-functional character makes the compound particularly valuable in medicinal chemistry applications, where diverse structural modifications are often required to optimize biological activity.

The research significance of this compound is further enhanced by its role in advancing our understanding of four-membered ring reactivity patterns. The strain-driven character of azetidines, combined with the electronic effects of the various substituents, creates unique reactivity profiles that have contributed to the development of new synthetic methodologies. These insights have proven particularly valuable in the context of ring-opening reactions, where the controlled release of ring strain can drive otherwise challenging transformations.

Table 1: Comparative Analysis of Azetidine-3-carboxylic Acid Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Synthetic Utility
Azetidine-3-carboxylic acid C₄H₇NO₂ 101.11 None Basic building block
N-Benzyl-azetidine-3-carboxylic acid C₁₁H₁₃NO₂ 191.23 N-benzyl Intermediate synthetic utility
1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid C₉H₁₅NO₄ 201.22 N-Boc protection Enhanced stability
This compound C₁₆H₂₁NO₄ 291.34 3-benzyl, N-Boc Advanced synthetic building block

The compound has also played a significant role in advancing methodologies for the synthesis of highly substituted azetidines. Recent developments in photoredox catalysis and metal-catalyzed cyclization reactions have benefited from studies involving related azetidine-3-carboxylic acid derivatives, contributing to the development of more efficient and selective synthetic approaches. These methodological advances have implications that extend beyond azetidine chemistry, influencing broader areas of heterocyclic synthesis and medicinal chemistry.

In the context of drug discovery research, this compound represents an important class of building blocks that can be incorporated into pharmaceutical scaffolds to modulate biological activity. The compound's structural features, including the constrained ring system and the positioning of functional groups, make it particularly suitable for applications where rigid molecular geometry is desired. This has led to its consideration in the development of compounds targeting various biological pathways, where the azetidine core can serve as a bioisostere for other nitrogen-containing heterocycles.

Table 2: Research Applications of this compound

Application Area Research Focus Key Advantages Reference Studies
Medicinal Chemistry Drug scaffold development Conformational constraint Multiple pharmaceutical patents
Synthetic Methodology Building block synthesis Multi-functional handle Recent cyclization studies
Materials Science Polymer incorporation Ring strain energy Limited but growing applications
Chemical Biology Protein modification Bioorthogonal compatibility Emerging research area

Properties

IUPAC Name

3-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-10-16(11-17,13(18)19)9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDRQKQXRDXTQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and scalability. This may include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Corresponding amine.

    Substitution: Free amine.

Scientific Research Applications

Scientific Research Applications

The applications of 3-Benzyl-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid can be categorized into several key areas:

Organic Synthesis

  • Building Block for Complex Molecules : Boc-azetidine serves as a crucial intermediate in the synthesis of complex organic molecules. It can undergo various chemical transformations, such as oxidation, reduction, and substitution reactions, allowing chemists to create diverse derivatives with modified functional groups.

Medicinal Chemistry

  • Pharmaceutical Intermediates : This compound is integral in the preparation of various pharmaceutical agents. For instance, it has been used to synthesize compounds targeting Janus kinase 3 (JAK3), which plays a role in immunosuppression and treatment of inflammatory disorders .
  • Anticancer Activity : Preliminary studies suggest that derivatives of Boc-azetidine may exhibit anticancer properties by inhibiting specific enzymes involved in metabolic pathways . This opens avenues for developing new therapeutic agents against cancer.
  • Enzyme Inhibition : The azetidine nitrogen can act as a nucleophile, participating in substitution reactions with electrophiles. This property may lead to the development of enzyme inhibitors that could be beneficial in treating various diseases .

Case Studies

Several studies have documented the effectiveness of compounds derived from this compound:

StudyApplicationFindings
Anticancer AgentsDerivatives showed selective activity against ovarian carcinoma cell lines with IC50 values < 1 μM.
JAK3 InhibitorsDemonstrated potential for treating autoimmune disorders and inflammatory diseases.
Enzyme InhibitionCertain derivatives inhibited key metabolic enzymes, indicating therapeutic potential.

Mechanism of Action

The mechanism of action of 3-Benzyl-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid is primarily related to its ability to act as a precursor or intermediate in various chemical reactions. The Boc group provides protection to the amine functionality, allowing for selective reactions at other sites of the molecule. Upon removal of the Boc group, the free amine can participate in further reactions, such as nucleophilic substitution or coupling reactions .

Comparison with Similar Compounds

Structural Analogues: Ring Size and Substitution Patterns

The following table compares 3-benzyl-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid with structurally related compounds:

Compound Name Ring Size Molecular Formula Molecular Weight Key Substituents Solubility (mg/mL) LogP (Predicted)
Azetidine-3-carboxylic acid 4-member C₄H₇NO₂ 101.10 Free amine, carboxylic acid 4050.0 -0.86
3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid 6-member C₁₈H₂₅NO₄ 327.39 Boc-protected amine, benzyl N/A 2.34 (estimated)
3-Benzyl-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid 5-member C₁₇H₂₃NO₄ 313.37 Boc-protected amine, benzyl N/A 2.10 (estimated)
3-((tert-Butoxycarbonyl)amino)-1-hydroxycyclobutanecarboxylic acid 4-member C₁₀H₁₇NO₅ 231.25 Boc-protected amine, hydroxyl N/A 0.98 (estimated)

Key Observations :

  • Ring Strain : Azetidine derivatives exhibit higher ring strain compared to piperidine (6-member) and pyrrolidine (5-member) analogs, impacting synthetic accessibility and stability .
  • Lipophilicity : The Boc and benzyl groups increase LogP values compared to unsubstituted azetidine-3-carboxylic acid (LogP = -0.86), enhancing membrane permeability but reducing aqueous solubility .
  • Stereochemistry : Enantiomers like (S)-3-benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid () highlight the importance of chirality in biological activity, though azetidine analogs may face greater synthetic challenges in stereoselective synthesis.

Commercial Availability and Pricing

  • Azetidine Derivatives: Limited commercial availability; azetidine-3-carboxylic acid is priced at ~€229/100mg ().
  • Piperidine/Pyrrolidine Analogs : Widely available (e.g., 1g of 3-benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid at €141/100mg) .

Biological Activity

3-Benzyl-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid is a compound with significant interest in medicinal chemistry due to its structural features and potential biological activities. This compound, with a molecular formula of C16H21NO4C_{16}H_{21}NO_4 and a molecular weight of 291.35 g/mol, is characterized by the presence of an azetidine ring, which is known for its diverse biological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Smiles CC C C OC N1CC Cc2ccccc2 C1 C O O O\text{Smiles CC C C OC N1CC Cc2ccccc2 C1 C O O O}

This structure includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis and medicinal chemistry to enhance stability and solubility.

Structure-Activity Relationship (SAR)

The biological activity of azetidine derivatives often correlates with their structural features. The presence of substituents on the azetidine ring can significantly influence the compound's interaction with biological targets. For example, modifications to the benzyl group or variations in the Boc group may enhance or reduce biological activity. Understanding these relationships is crucial for optimizing the compound for therapeutic applications.

Case Studies and Research Findings

Recent studies have explored various aspects of azetidine derivatives, including polymorphic behavior and stability under different conditions. For instance, a study on related azetidine compounds demonstrated polymorphic transitions that could affect bioavailability and stability . Such findings underscore the importance of thorough characterization in drug development.

Table: Summary of Research Findings

Study FocusFindings
Antibacterial ActivitySimilar azetidine compounds show promising antibacterial properties against various strains .
PolymorphismPolymorphic transitions observed; stability may influence drug formulation .
Structure-Activity Relationship (SAR)Modifications in substituents can enhance or diminish biological activity .

Toxicity and Safety Considerations

As with many chemical compounds, understanding the toxicity profile is essential for safe application. The safety data sheets (SDS) indicate that handling should be done with care due to potential irritants associated with the compound . Further toxicological studies are necessary to establish safety margins for therapeutic use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Benzyl-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid?

  • Methodology : The synthesis typically involves sequential protection and functionalization steps. The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA in DCM). Benzylation of the azetidine ring can be achieved using benzyl bromide in the presence of a base like NaH. Post-synthesis, the carboxylic acid group may require deprotection if masked during synthesis. Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization is critical to isolate the product .
  • Key Considerations : Monitor reaction progress using TLC or HPLC. Ensure anhydrous conditions for Boc protection to avoid premature deprotection.

Q. How should researchers verify the purity and structural integrity of this compound?

  • Methodology :

  • Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS for volatile impurities.
  • Structural Confirmation : Employ 1H^1H and 13C^{13}C NMR to confirm the presence of the Boc group (characteristic peaks at ~1.4 ppm for tert-butyl protons) and benzyl protons (aromatic signals at ~7.3 ppm). IR spectroscopy can validate the carbonyl groups (Boc C=O at ~1680 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹) .
    • Validation : Compare spectral data with literature or reference standards.

Q. What are the optimal storage conditions to ensure compound stability?

  • Guidelines : Store at –20°C in a desiccator under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the Boc group. Use amber vials to avoid photodegradation. Stability studies suggest the compound degrades above 25°C, particularly in humid environments .
  • Handling : Always use gloves and work in a fume hood to minimize exposure, as per safety data sheets .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

  • Case Study : Discrepancies in NMR splitting patterns may arise from conformational flexibility of the azetidine ring. Use variable-temperature NMR to observe dynamic effects or employ 2D techniques (COSY, HSQC) to resolve overlapping signals. For mass spectrometry, high-resolution ESI-MS can distinguish between isobaric impurities and the target compound .
  • Troubleshooting : If Boc deprotection is observed in LC-MS, verify storage conditions and avoid acidic contaminants.

Q. What strategies mitigate side reactions during Boc protection/deprotection in complex syntheses?

  • Optimization :

  • Protection : Use Boc₂O with catalytic DMAP in dry DCM to enhance reaction efficiency.
  • Deprotection : Employ TFA in DCM (0–5°C) to minimize side reactions. For acid-sensitive substrates, use milder conditions (e.g., HCl in dioxane) .
    • Monitoring : Track Boc stability via 1H^1H NMR (tert-butyl peak integration) during multi-step reactions.

Q. How does the benzyl substituent influence the compound’s reactivity in medicinal chemistry applications?

  • Mechanistic Insight : The benzyl group enhances lipophilicity, improving membrane permeability in drug candidates. However, it may sterically hinder interactions with biological targets. Computational modeling (e.g., molecular docking) can predict binding affinities, while SAR studies comparing analogs (e.g., 3-aryl vs. 3-alkyl derivatives) provide empirical validation .
  • Experimental Design : Synthesize analogs with varied substituents and evaluate via in vitro assays (e.g., enzyme inhibition, cellular uptake).

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

  • Scale-Up Considerations :

  • Chiral Integrity : Use enantioselective catalysis (e.g., chiral auxiliaries or organocatalysts) during azetidine ring formation.
  • Purification : Transition from column chromatography to recrystallization or preparative HPLC for large batches.
    • Quality Control : Implement chiral HPLC to monitor enantiomeric excess (ee) at critical steps .

Safety and Compliance

Q. What safety protocols are essential when handling this compound?

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Use spill kits with inert absorbents (vermiculite) for containment .

Data Interpretation and Reporting

Q. How should researchers address discrepancies between theoretical and observed melting points?

  • Analysis : Contaminants (e.g., residual solvents) or polymorphic forms can alter melting points. Recrystallize from a different solvent system (e.g., EtOAc/hexane vs. MeOH/water) and analyze via DSC to identify polymorphs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Benzyl-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid
Reactant of Route 2
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3-Benzyl-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.